Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Epoxy resin Viscosity Reactive diluent

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS 21544-03-6), also known as tetrahydrophthalic acid diglycidyl ester, epoxy resin 711, S-182, or CY183, is a low-viscosity cycloaliphatic diepoxide with a molecular weight of 282.29 g/mol and an epoxy equivalent of 150–180 g/eq. Its structure features two glycidyl ester groups linked to a cyclohexene ring, enabling rapid curing with amines or anhydrides and conferring excellent compatibility with other epoxy resins.

Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
CAS No. 21544-03-6
Cat. No. B1582603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
CAS21544-03-6
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3
InChIInChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2
InChIKeyKTPIWUHKYIJBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS 21544-03-6) for Low-Viscosity Epoxy Formulations


Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS 21544-03-6), also known as tetrahydrophthalic acid diglycidyl ester, epoxy resin 711, S-182, or CY183, is a low-viscosity cycloaliphatic diepoxide with a molecular weight of 282.29 g/mol and an epoxy equivalent of 150–180 g/eq [1]. Its structure features two glycidyl ester groups linked to a cyclohexene ring, enabling rapid curing with amines or anhydrides and conferring excellent compatibility with other epoxy resins [2].

Why Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Cannot Be Replaced by Standard Bisphenol A Epoxies


While bisphenol A diglycidyl ether (DGEBA) resins like E-51 dominate epoxy applications, their high viscosity and aromatic backbone create processing and performance limitations that Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate specifically addresses. The cycloaliphatic structure of this compound delivers fundamentally different rheological behavior, reaction kinetics, and low-temperature mechanical response compared to aromatic glycidyl ethers [1]. Simple substitution with another low-viscosity reactive diluent often fails to achieve the same combination of ultra-low temperature toughness, high transparency, and accelerated cure speed, making direct replacement without reformulation impractical [2].

Quantitative Differentiation of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Against Bisphenol A Epoxies


Viscosity Reduction: 20–30× Lower Than Standard Bisphenol A Epoxy Resin

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (epoxy resin 711) exhibits a viscosity of 350–700 mPa·s at 25°C, which is only 1/30 to 1/20 of the viscosity of bisphenol A epoxy resin E-51 under identical conditions [1]. This drastic reduction enables its use as an effective reactive diluent to lower system viscosity without sacrificing crosslink density.

Epoxy resin Viscosity Reactive diluent

Accelerated Gel Time: Nearly 50% Faster Cure Than Bisphenol A Epoxy

When cured with triethylenetetramine, diaminodiphenylmethane, or hexahydrophthalic anhydride, Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate achieves a gel time that is nearly half that of bisphenol A epoxy resin under identical conditions [1]. This demonstrates significantly higher reactivity of the glycidyl ester groups compared to aromatic glycidyl ethers.

Epoxy curing Gel time Reactivity

Superior Ultra-Low Temperature Shear Strength

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate demonstrates higher shear strength than bisphenol A epoxy resin at cryogenic temperatures ranging from -253°C to -196°C [1]. This property is critical for applications requiring mechanical integrity in extreme cold environments.

Cryogenic properties Shear strength Aerospace materials

High Optical Transparency for LED Encapsulation

When cured with m-xylylenediamine at 50°C for 2 hours, Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate achieves a light transmittance of 81% [1]. While this value is not directly compared to a specific alternative in the same study, it establishes the compound's viability for optoelectronic applications where clarity is essential.

Optical materials Transparency LED packaging

Application Scenarios for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Based on Quantitative Evidence


High-Performance Cryogenic Adhesives and Composites

The demonstrated superior shear strength at temperatures down to -253°C makes Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate an essential component in adhesives and composite matrices for liquid hydrogen fuel tanks, superconducting magnet supports, and aerospace structural components exposed to extreme cold [1]. Its low viscosity also facilitates fiber wetting in cryogenic composite manufacturing.

Low-VOC, High-Solids Industrial Coatings

With a viscosity 20–30 times lower than bisphenol A epoxy resins, this compound functions as an effective reactive diluent in high-solids coatings, enabling VOC compliance without compromising film properties [2]. The accelerated gel time further supports fast-cure industrial coating lines.

LED Encapsulation and Optical Adhesives

The combination of 81% optical transmittance, low viscosity, and rapid cure makes this cycloaliphatic diepoxide suitable for LED encapsulant formulations and optical bonding applications where yellowing-resistant, clear polymers are required [2]. Its reactivity with anhydride curing agents yields thermally stable, colorless networks.

Electrical Insulation and Potting Compounds

The low viscosity of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (500–1000 mPa·s) enables complete penetration of fine-wire windings and complex geometries in electrical potting and casting applications [3]. Its compatibility with other epoxy resins allows formulation of tailored insulation systems with optimized thermal and dielectric properties.

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